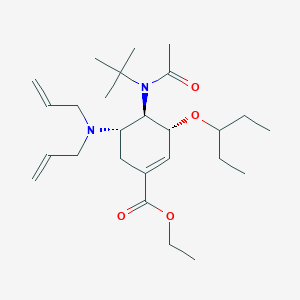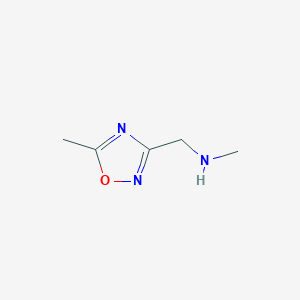
3,5-Dibromo-2-ethoxypyridine
Vue d'ensemble
Description
3,5-Dibromo-2-ethoxypyridine is a chemical compound with the molecular formula C7H7Br2NO . It is used in various chemical reactions and has been utilized in the preparation of 3-acetylamino-5-ethoxypyridine .
Synthesis Analysis
The synthesis of 3,5-Dibromo-2-ethoxypyridine involves the conversion of 3,5-dibromopyridine with sodium ethylate into 3-bromo-5-ethoxypyridine . This substance then interacts with ammonia and is acetylated with acetic anhydride to form 3-acetylamino-5-ethoxypyridine .Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-2-ethoxypyridine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .Chemical Reactions Analysis
3,5-Dibromo-2-ethoxypyridine undergoes various chemical reactions. For instance, it undergoes lithiation with lithium diisopropylamide and on subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines .Physical And Chemical Properties Analysis
3,5-Dibromo-2-ethoxypyridine is a liquid at room temperature . It has a molecular weight of 280.95 . It is soluble in chloroform and methanol but insoluble in water .Applications De Recherche Scientifique
Application 1: Organic Synthesis
- Specific Scientific Field : Organic Synthesis
- Summary of the Application : “3,5-Dibromo-2-ethoxypyridine” is used as a starting material in the synthesis of various organic compounds .
- Methods of Application or Experimental Procedures : One method involves converting “3,5-Dibromo-2-ethoxypyridine” with sodium ethylate into “3-bromo-5-ethoxypyridine”. This substance is then allowed to interact with ammonia and acetylated with acetic anhydride to form "3-Acetylamino-5-ethoxypyridine" . Another method involves the lithiation of “3,5-Dibromo-2-ethoxypyridine” with LDA (Lithium Diisopropylamide) and subsequent reaction with electrophiles to provide “4-alkyl-3,5-dibromopyridines” in high yield .
- Results or Outcomes : The result of these procedures is the formation of new organic compounds, such as “3-Acetylamino-5-ethoxypyridine” and “4-alkyl-3,5-dibromopyridines”, which can be used in further reactions .
Application 2: Synthesis of 4-Alkyl-3,5-Dibromopyridines
- Specific Scientific Field : Organic Synthesis
- Summary of the Application : “3,5-Dibromo-2-ethoxypyridine” is used in the synthesis of "4-alkyl-3,5-dibromopyridines" .
- Methods of Application or Experimental Procedures : The method involves the lithiation of “3,5-Dibromo-2-ethoxypyridine” with LDA (Lithium Diisopropylamide) and subsequent reaction with electrophiles to provide “4-alkyl-3,5-dibromopyridines” in high yield .
- Results or Outcomes : The result of this procedure is the formation of “4-alkyl-3,5-dibromopyridines”, which can be used in further reactions .
Application 3: Synthesis of 3,5-Bis(2-Indolyl)Pyridine and 3-[(2-Indolyl)-5-Phenyl]Pyridine Derivatives
- Specific Scientific Field : Organic Synthesis
- Summary of the Application : “3,5-Dibromo-2-ethoxypyridine” is used in the synthesis of “3,5-bis(2-indolyl)pyridine” and “3-[(2-indolyl)-5-phenyl]pyridine” derivatives .
- Methods of Application or Experimental Procedures : The synthesis includes Stille or Suzuki type reactions, which were realized on the "3,5-dibromopyridine" .
- Results or Outcomes : The result of this procedure is the formation of “3,5-bis(2-indolyl)pyridine” and “3-[(2-indolyl)-5-phenyl]pyridine” derivatives, which can be used in further reactions .
Application 4: Synthesis of Ligands
- Specific Scientific Field : Organic Synthesis
- Summary of the Application : “3,5-Dibromo-2-ethoxypyridine” is used in the synthesis of ligands .
- Methods of Application or Experimental Procedures : The method involves a Pd (0)-catalyzed cross-coupling reaction of “3,5-dibromopyridine” and "5-tributylstannyl-3,3’-bipyridine" .
- Results or Outcomes : The result of this procedure is the formation of ligands, which can be used in further reactions .
Safety And Hazards
Propriétés
IUPAC Name |
3,5-dibromo-2-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWHLTABSSSGTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652057 | |
| Record name | 3,5-Dibromo-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-ethoxypyridine | |
CAS RN |
856852-69-2 | |
| Record name | 3,5-Dibromo-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B1415000.png)

![6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B1415004.png)
![4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1415005.png)




![4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B1415017.png)




